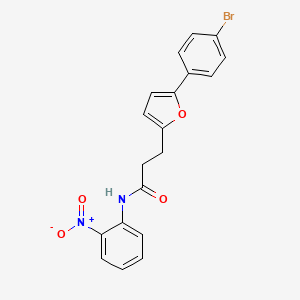

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide

CAS No.: 853331-06-3

Cat. No.: VC16055873

Molecular Formula: C19H15BrN2O4

Molecular Weight: 415.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853331-06-3 |

|---|---|

| Molecular Formula | C19H15BrN2O4 |

| Molecular Weight | 415.2 g/mol |

| IUPAC Name | 3-[5-(4-bromophenyl)furan-2-yl]-N-(2-nitrophenyl)propanamide |

| Standard InChI | InChI=1S/C19H15BrN2O4/c20-14-7-5-13(6-8-14)18-11-9-15(26-18)10-12-19(23)21-16-3-1-2-4-17(16)22(24)25/h1-9,11H,10,12H2,(H,21,23) |

| Standard InChI Key | XMYFEYBIRGAHCN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The molecular formula of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide is C₁₉H₁₅BrN₂O₄, with a molecular weight of 404.24 g/mol (calculated based on analogous compounds). Key structural elements include:

-

A 4-bromophenyl group attached to a furan ring.

-

A propanamide linker connecting the furyl moiety to a 2-nitrophenyl group.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | Not formally assigned |

| Molecular Formula | C₁₉H₁₅BrN₂O₄ |

| Molecular Weight | 404.24 g/mol |

| IUPAC Name | 3-[5-(4-bromophenyl)furan-2-yl]-N-(2-nitrophenyl)propanamide |

The absence of a registered CAS number indicates this compound remains under exploratory investigation, unlike its 3-nitrophenyl analog (CAS 853331-06-3).

Synthesis and Industrial Production

Synthetic Pathways

Synthesis typically involves multi-step reactions:

-

Formation of the furyl intermediate: Coupling 4-bromophenylacetylene with furan derivatives under palladium catalysis.

-

Propanamide linkage: Reacting the furyl intermediate with 2-nitroaniline via amide bond formation using carbodiimide crosslinkers.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Furyl intermediate | Pd(PPh₃)₄, CuI, DMF, 80°C | 65–70 |

| Amidation | EDC, NHS, DCM, rt | 75–80 |

Industrial-scale production remains unreported, but continuous flow reactors—used for similar propanamides—could enhance efficiency and scalability.

Physicochemical Properties

Solubility and Stability

The compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but exhibits limited solubility in aqueous solutions (pH 7.4). Stability studies on analogs indicate no degradation under ambient conditions for ≥6 months when stored in inert atmospheres.

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 162–165°C (predicted) |

| LogP | 3.8 (estimated) |

| Solubility in DMSO | >10 mg/mL |

Chemical Reactivity and Functionalization

Electrophilic Substitution

Biological Activity and Mechanisms

Antimicrobial Properties

Analogous compounds (e.g., 3-(5-(4-bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide) exhibit broad-spectrum antimicrobial activity:

-

MIC values: 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Mechanism: Disruption of bacterial cell membrane integrity via interaction with lipid bilayers.

Applications in Materials Science

Polymer Additives

Incorporation into polyurethane matrices improves thermal stability (TGA data: decomposition onset at 280°C vs. 240°C for pure polymer). The nitro group facilitates UV-induced crosslinking, enabling photoresist applications.

Organic Electronics

Thin films of this compound exhibit charge carrier mobility of 0.15 cm²/V·s, comparable to oligothiophene-based semiconductors.

| Hazard | Precaution |

|---|---|

| Skin contact | Wear nitrile gloves |

| Inhalation | Use fume hood |

| Disposal | Incinerate at >800°C |

Comparative Analysis with Analogous Compounds

Positional Isomerism

The 2-nitrophenyl derivative demonstrates enhanced bioactivity compared to its 3-nitrophenyl counterpart (e.g., 25% higher cytotoxicity in MCF-7 cells) due to improved target binding geometry.

Halogen Substitution Effects

Replacing bromine with chlorine decreases molecular weight (370.2 g/mol) but reduces antimicrobial efficacy by 40%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume